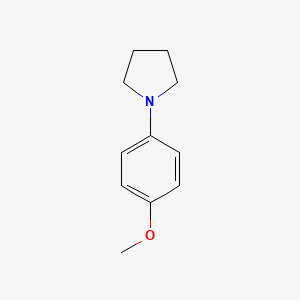

1-(4-Methoxyphenyl)pyrrolidine

描述

Significance of the Pyrrolidine (B122466) Scaffold in Chemical Research

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug discovery. nih.govresearchgate.netnih.gov This five-membered nitrogen heterocycle is a prevalent feature in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is a fundamental building block for essential amino acids like proline. nih.gov Its significance stems from several key characteristics:

Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the exploration of three-dimensional chemical space, a crucial aspect in the design of drugs that interact with complex biological targets. nih.govresearchgate.netnih.gov This "pseudorotation" phenomenon contributes to the stereochemistry of a molecule. nih.govresearchgate.netnih.gov

Stereochemical Diversity: The pyrrolidine ring possesses stereogenic centers, allowing for the synthesis of various stereoisomers. The spatial arrangement of substituents can significantly impact the biological activity and binding affinity of drug candidates to their protein targets. researchgate.netnih.gov

Versatility in Synthesis: The pyrrolidine nucleus is readily synthesized and functionalized through various chemical reactions, making it an attractive and versatile scaffold for creating diverse molecular libraries. nih.govresearchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) has been highlighted as an efficient and environmentally friendly method for synthesizing pyrrolidines. nih.gov

The pyrrolidine motif is present in a wide range of FDA-approved drugs, underscoring its importance in pharmaceutical sciences. nih.gov It is the most common five-membered non-aromatic nitrogen heterocycle found in such medications. nih.gov

Overview of Pyrrolidine Derivatives in Advanced Organic Syntheses

Pyrrolidine derivatives are indispensable tools in modern organic synthesis, serving not only as building blocks for complex molecules but also as catalysts and chiral auxiliaries. Their applications are extensive and continually evolving:

Catalysis: Pyrrolidine and its derivatives are widely employed as organocatalysts in a variety of chemical transformations, including asymmetric reactions where controlling the stereochemical outcome is paramount. nih.gov They are also used as ligands for transition metals in catalysis. nih.gov

Multicomponent Reactions: The synthesis of highly functionalized pyrrolidine derivatives is often achieved through multicomponent reactions (MCRs). tandfonline.com These reactions are highly efficient, combining three or more reactants in a single step to generate complex products with high atom economy. tandfonline.com

Cycloaddition Reactions: Cycloaddition reactions, particularly those involving azomethine ylides, are a powerful strategy for constructing the pyrrolidine ring. tandfonline.com These reactions allow for the creation of multiple stereocenters with a high degree of control.

Tandem Reactions: The development of tandem reactions, such as gold-catalyzed alkyne hydroamination followed by iminium ion formation and allylation, provides expedient access to complex pyrrolidine derivatives. acs.org

Natural Product Synthesis: The pyrrolidine scaffold is a key structural element in many biologically active natural products. nih.govacs.org Synthetic methodologies aimed at constructing this ring system are crucial for the total synthesis of these complex molecules, including marine alkaloids with cytotoxic properties. acs.org

Recent research continues to expand the synthetic toolbox for accessing novel pyrrolidine derivatives, with a focus on stereoselective methods and the development of catalytic asymmetric processes. nih.govrsc.org

Chemical and Physical Properties of 1-(4-Methoxyphenyl)pyrrolidine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | nih.gov |

| Molecular Weight | 177.24 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 54660-04-7 | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI | InChI=1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 | nih.govchemeo.com |

| InChIKey | VVGHYJTYYXOIGG-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | COC1=CC=C(C=C1)N2CCCC2 | sigmaaldrich.com |

Spectroscopic Data

| Type | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.18 – 7.12 (m, 6H), 6.63 (t, J = 7.2 Hz, 1H), 6.49 (d, J = 8.1 Hz, 2H), 4.70 (dd, J = 8.1, 1.0 Hz, 1H), 3.73 – 3.66 (m, 1H), 3.39 (q, J = 9.0 Hz, 1H), 2.42 – 2.34 (m, 1H), 2.35 (s, 3H), 2.11 – 1.99 (m, 2H), 1.96 – 1.84 (m, 1H) |

| ¹³C NMR | Spectra available, specific shifts not detailed in provided search results. |

| FTIR (thin film) | 2969, 1598, 1505, 1361, 1219, 1153, 831, 748, 692 cm⁻¹ |

| HRMS (ESI-TOF) | Calculated for C₁₇H₂₀N⁺ ([M + H]⁺): 238.1590, found 238.1586 |

Note: The provided spectroscopic data may correspond to similar or related structures and should be considered illustrative. Specific data for this compound may vary.

Structure

3D Structure

属性

IUPAC Name |

1-(4-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGHYJTYYXOIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203120 | |

| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54660-04-7 | |

| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054660047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxyphenyl Pyrrolidine and Its Derivatives

Direct Synthesis Approaches

Direct approaches to the synthesis of 1-(4-methoxyphenyl)pyrrolidine and its derivatives encompass a variety of strategies that aim to construct the N-aryl pyrrolidine (B122466) core in a convergent manner.

Multi-step Synthetic Sequences

Multi-step synthesis provides a classical and reliable route to N-aryl-substituted pyrrolidines. vapourtec.com These sequences often involve the formation of the pyrrolidine ring followed by N-arylation, or the reaction of an N-aryl precursor with a C4 unit to form the ring. A prevalent method is the reaction of aromatic amines with dihalogenated alkanes or diols. nih.gov

A notable multi-step approach is the successive reductive amination of diketones with anilines. mdpi.com This method utilizes an iridium-catalyzed transfer hydrogenation process to construct the N-aryl-substituted pyrrolidine ring. For instance, the reaction of 2,5-hexanedione (B30556) with 4-methoxyaniline under optimized conditions yields 1-(4-methoxyphenyl)-2,5-dimethylpyrrolidine. This reaction proceeds in good to excellent yields and demonstrates the practicality of this approach for creating substituted N-aryl pyrrolidines. mdpi.comnih.gov The process involves the initial formation of C=N intermediates, which are subsequently reduced to form the C-N bonds of the heterocyclic ring. mdpi.com

The reaction conditions and yields for the synthesis of various N-aryl-substituted pyrrolidines from 2,5-hexanedione are summarized below.

| Entry | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (cis:trans) |

| 1 | Aniline | 1.0 | H₂O | 92 | >20:1 |

| 2 | 4-Methoxyaniline | 1.0 | H₂O | 94 | >20:1 |

| 3 | 4-Methylaniline | 1.0 | H₂O | 93 | >20:1 |

| 4 | 4-Chloroaniline | 1.0 | H₂O | 85 | >20:1 |

| 5 | 2-Methylaniline | 1.0 | H₂O | 81 | >20:1 |

| Data sourced from a study on iridium-catalyzed successive reductive amination. nih.gov |

Another multi-step pathway has been demonstrated for the synthesis of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione, a derivative of the target compound. diva-portal.org This sequence begins with the reaction of mucobromic acid with 4-methoxyaniline, followed by a reaction with phenylmagnesium bromide and subsequent hydrolysis and cyclization, showcasing a versatile route to highly functionalized pyrrolidine derivatives. diva-portal.org

One-Pot Multi-Component Domino Cyclization Strategies

One-pot multi-component domino reactions represent a highly efficient strategy for synthesizing complex heterocyclic structures from simple precursors in a single operation. lnu.edu.cn These reactions minimize waste and increase efficiency by avoiding the isolation of intermediates. researchgate.net

While a direct one-pot synthesis of the parent this compound is not prominently detailed, related domino strategies highlight the potential of this approach. For example, a domino reaction involving arylaldehydes and 1-acetylcyclopropanecarboxamides has been developed for the synthesis of highly substituted spiropiperidine-2,4-diones. lnu.edu.cn In this sequence, N-aryl substituents, including 4-methoxyphenyl (B3050149), were successfully incorporated, yielding the desired products in moderate yields. This demonstrates the feasibility of using N-(4-methoxyphenyl) amides in complex domino sequences. lnu.edu.cn

Furthermore, derivatives of the target compound, such as 2-aryl-pyrrolidines, can serve as starting materials in subsequent domino reactions. A four-component catalytic system has been used to promote an oxidative dehydrogenation/cyclization/dehydrogenative aromatization domino process, converting 2-aryl-pyrrolidines and alkynes into pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. rsc.org

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring via cyclization is a cornerstone of heterocyclic synthesis. Several powerful methods exist, each offering unique advantages in terms of substrate scope and stereochemical control.

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes or other dipolarophiles is a powerful and highly stereoselective method for constructing the pyrrolidine ring. wikipedia.orgwikipedia.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, including the condensation of aldehydes with α-amino acids or the ring-opening of aziridines. wikipedia.orgnih.gov

This reaction can form up to four new contiguous stereocenters with high control. wikipedia.orgrsc.org The synthesis of this compound derivatives can be achieved by reacting an azomethine ylide bearing a 4-methoxyphenyl group on the nitrogen atom with a suitable dipolarophile. The azomethine ylide can be generated, for example, from the condensation of an aldehyde and an N-(4-methoxyphenyl)glycine ester. The subsequent [3+2] cycloaddition with an alkene furnishes the substituted pyrrolidine ring. mdpi.comrsc.org The versatility of this method allows for the synthesis of a wide array of functionalized pyrrolidines by varying the components of the reaction. mdpi.com

Aminocyclization reactions, involving the intramolecular cyclization of an amine onto an unsaturated moiety like an alkene, are a direct method for forming the pyrrolidine ring. researchgate.net Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides provide an effective route to N-aryl-2-allyl pyrrolidines. nih.govnih.gov This process involves an intramolecular aminopalladation followed by reductive elimination.

A tandem N-arylation/carboamination sequence has also been developed, allowing for the assembly of N-aryl-2-allyl pyrrolidines from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide in a single process. nih.gov This modular approach offers a flexible pathway to complex pyrrolidine structures. Other methods, such as the intramolecular amination of organoboronates and copper-catalyzed amination of C(sp³)–H bonds, also provide viable routes to the pyrrolidine core. organic-chemistry.org

Ring contraction of larger, more readily available heterocycles offers an innovative approach to synthesizing pyrrolidines. osaka-u.ac.jp A recently developed method involves the photo-promoted ring contraction of pyridines using a silylborane reagent. osaka-u.ac.jpnih.gov This reaction proceeds under irradiation with a 365 nm LED to afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov

This strategy is significant as it uses abundant and inexpensive pyridines as starting materials. osaka-u.ac.jp The resulting bicyclic products are versatile synthons that can be further derivatized to access a variety of functionalized pyrrolidines. nih.gov The reaction demonstrates broad substrate scope and high functional group compatibility, making it a promising tool for skeletal editing in the synthesis of complex nitrogen-containing molecules. nih.govresearchgate.net

Advanced Functionalization and Derivatization Strategies

The derivatization of the this compound scaffold is a key area of research, aiming to explore the chemical space around this core structure. Advanced strategies enable the introduction of a wide array of functional groups and complex molecular fragments, leading to compounds with tailored properties. These methodologies often involve multi-step syntheses and leverage modern organic chemistry reactions to achieve specific structural modifications.

Substitutions on the Pyrrolidine Ring System

The incorporation of a cyano (-CN) group into the pyrrolidine ring is a valuable transformation that provides a versatile chemical handle for further derivatization. One effective method for creating cyano-substituted γ-lactams is through a copper-catalyzed cascade cyclization/cyanation reaction. rsc.org This approach utilizes trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and can be conducted in water, offering a more environmentally benign process. rsc.org The reaction is believed to proceed via an amidyl radical-initiated 5-exo-trig cyclization, followed by the cyanation step. rsc.org This method is applicable to a broad range of substrates, allowing for the synthesis of various cyano-substituted γ-lactams and related 2-oxazolidinone (B127357) derivatives. rsc.org

Another strategy involves the reaction of tetracyanoethylene (B109619) with 4-hydroxyphenyl-substituted ketones, which yields 4-oxobutane-1,1,2,2-tetracarbonitriles. rsc.org These intermediates can then be transformed into cyano-substituted pyrrol-2-ones. rsc.org While not a direct substitution on a pre-formed pyrrolidine, this method builds the cyanated heterocyclic ring system. Additionally, cyanation has been used as a key step in the synthesis of related structures like 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile, demonstrating the utility of this functional group introduction in complex molecule synthesis. google.com

Table 1: Synthetic Methods for Cyano-Substituted Pyrrolidine Derivatives

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| N-alkenyl-N-aryl-amides | Cu Catalyst, TMSCN, K₂S₂O₈ | Cyano-substituted γ-lactams | Cascade cyclization/cyanation; proceeds in water. rsc.org |

| 4-Hydroxyphenyl-substituted ketones | Tetracyanoethylene | Cyano-substituted pyrrol-2-ones | Builds the heterocyclic ring with cyano groups. rsc.org |

The introduction of hydrazinyl and related heteroatom-containing groups onto the pyrrolidine framework can be achieved through various synthetic routes. For instance, 5-oxo-1-(aryl)pyrrolidine-3-carboxylic acids can be converted to their corresponding carbohydrazides. mdpi.com A mixture of the starting acid derivative with hydrazine (B178648) hydrate (B1144303) in an appropriate solvent is heated to yield the desired hydrazide. mdpi.com These hydrazides are stable intermediates that can be further reacted to form more complex derivatives, such as hydrazones, by condensation with aldehydes or ketones like isatin. mdpi.com

Another approach involves the recyclization of 5-hydroxypyrrolines with hydrazides in the presence of a Brønsted acid catalyst like trifluoroacetic acid (TFA). nih.gov This reaction can lead to the formation of functionalized azaheterocyclic scaffolds. nih.gov The nucleophilicity of the hydrazide plays a crucial role in directing the reaction pathway, potentially leading to diverse products such as tetrahydropyridazines. nih.gov The mechanism involves the protonation of the hydroxypyrroline, reaction with the hydrazide, ring-opening, and subsequent cyclization. nih.gov

Table 2: Synthesis of Hydrazinyl and Related Derivatives

| Precursor | Reagents | Product Type | Reaction |

|---|---|---|---|

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid | Hydrazine hydrate | Carbohydrazide (B1668358) | Hydrazinolysis of an ester or acid. mdpi.com |

| Carbohydrazide derivative | Isatin | Hydrazone | Condensation reaction. mdpi.com |

Pyrrolidin-2-one (γ-lactam) and pyrrolidine-2,5-dione (succinimide) rings are common structural motifs. The synthesis of 1,5-disubstituted pyrrolidin-2-ones can be achieved from donor-acceptor cyclopropanes and anilines, such as 4-methoxyaniline (p-anisidine). mdpi.comnih.gov This one-pot transformation involves a nickel-perchlorate-induced reaction followed by dealkoxycarbonylation. nih.gov For example, reacting dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate with p-anisidine (B42471) yields 1-(4-methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one. mdpi.comnih.gov

The synthesis of this compound-2,5-dione, also known as N-(4-methoxyphenyl)succinimide, can be accomplished through the reaction of succinic anhydride (B1165640) with 4-methoxyaniline. nih.govnih.gov This reaction typically proceeds in two steps: first, the formation of the corresponding succinamic acid, followed by a cyclization/dehydration step, often induced by heating, to form the succinimide (B58015) ring. nih.gov A general method for succinimide synthesis involves heating succinic acid with aqueous ammonia (B1221849) to form an intermediate that is then heated to a high temperature (e.g., 275-289°C) to yield the succinimide via distillation. chemicalbook.comprepchem.com

Table 3: Synthesis of Pyrrolidinone and Pyrrolidinedione Analogs

| Starting Materials | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Dimethyl 2-aryl-cyclopropane-1,1-dicarboxylate, 4-Methoxyaniline | Ni(ClO₄)₂·6H₂O, AcOH, NaOH | 1-(4-Methoxyphenyl)-5-aryl-pyrrolidin-2-one | mdpi.com, nih.gov |

| 4-(4-Methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one | HCl, Acetic Acid | 1-(4-Methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione | diva-portal.org |

| Succinic anhydride, 4-Methoxyaniline | Toluene, Heat | N-(4-Methoxyphenyl)succinamic acid, then this compound-2,5-dione | nih.gov |

The Mannich reaction is a versatile and powerful tool for introducing aminomethyl side chains onto molecules containing an acidic C-H bond. ias.ac.innih.gov This three-component condensation involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine (like pyrrolidine). ias.ac.inresearchgate.net The reaction provides a direct route to β-amino carbonyl compounds, known as Mannich bases. nih.gov The introduction of an aminomethyl group can enhance the solubility and bioavailability of a molecule. ias.ac.in

For pyrrolidine-containing structures, this reaction can be used to append aminomethyl fragments to various positions, depending on the substrate's reactivity. For instance, Mannich bases of 1,2,4-triazolino-3-thione have been synthesized using pyrrolidine and formaldehyde (B43269) in ethanol. ias.ac.in This methodology is broadly applicable for the synthesis of aminomethyl derivatives of phenols, ketones, and other activated compounds. nih.gov

Table 4: Representative Mannich Reactions for Aminomethylation

| Active H Compound | Amine | Aldehyde | Product Type | Key Feature |

|---|---|---|---|---|

| Ketones, Phenols, etc. | Pyrrolidine | Formaldehyde | β-Amino (carbonyl) compound | Introduces a -(CH₂-pyrrolidinyl) group. ias.ac.innih.gov |

| 4-Methyl-2-prenylphenol | Secondary/Tertiary Amines | Formaldehyde | Aminomethyl derivatives of phenol | Synthesis of new Mannich bases. nih.gov |

The this compound framework can be functionalized by attaching various five-membered aromatic heterocyclic rings, known collectively as azoles. These moieties are often introduced by constructing the heterocyclic ring from a functional group already present on the pyrrolidine scaffold. For instance, 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments have been synthesized. researchgate.net

A common synthetic pathway starts with a carbohydrazide derivative of the parent pyrrolidinone. mdpi.comresearchgate.net This intermediate can be cyclized under different conditions to form various azoles.

1,3,4-Oxadiazoles: Reaction of a carbohydrazide with carbon disulfide in the presence of a base, followed by acidification, can yield a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring. researchgate.net

1,2,4-Triazoles: Heating a carbohydrazide with an isothiocyanate can lead to a thiosemicarbazide (B42300) intermediate, which upon base-catalyzed cyclization, forms a 1,2,4-triazole-3-thiol. nih.gov Alternatively, aminotriazoles can be obtained by heating potassium dithiocarbazinate derivatives. researchgate.net

1,3,4-Thiadiazoles: These can also be synthesized from carbohydrazide precursors, for example, by reacting with phosphorus pentasulfide. nih.gov

These heterocyclic fragments are known to be bioisosteres of amides and esters and can participate in hydrogen bonding, making them valuable additions to the core structure. nih.gov The specific synthetic route depends on the desired azole and the available functional groups on the pyrrolidine starting material. nih.govmdpi.comresearchgate.net

Table 5: Synthesis of Azole-Containing Pyrrolidinone Derivatives

| Pyrrolidinone Precursor | Key Reagents for Heterocycle Formation | Attached Heterocycle | Reference |

|---|---|---|---|

| Pyrrolidin-2-one-4-carbohydrazide | 1. CS₂, KOH; 2. HCl | 5-Thioxo-4,5-dihydro-1,3,4-oxadiazole | researchgate.net |

| Pyrrolidin-2-one-4-carbohydrazide | 1. CS₂, KOH; 2. N₂H₄·H₂O | 4-Amino-5-sulfanyl-4H-1,2,4-triazole | researchgate.net |

| Acid Hydrazide | Phenyl isothiocyanate, NaOH | 4-Phenyl-5-sulfanyl-4H-1,2,4-triazole | nih.gov |

Modifications and Substitutions on the 4-Methoxyphenyl Moiety

Modifications of the 4-methoxyphenyl group attached to the pyrrolidine nitrogen are crucial for developing analogs with diverse properties. A primary transformation is the demethylation of the methoxy (B1213986) group to yield the corresponding phenol, 4-(pyrrolidin-1-yl)phenol. This conversion is often accomplished using reagents known for cleaving aryl methyl ethers. For instance, pyridinium (B92312) hydrochloride in a molten state has proven effective for demethylating 4-methoxyphenyl derivatives on a large scale, a method that avoids harsher reagents like boron tribromide or hydrogen bromide. mdma.ch This reaction typically involves heating the substrate with pyridinium hydrochloride at high temperatures (e.g., 180 °C) to drive the cleavage of the methyl-oxygen bond. mdma.ch

Once the phenolic hydroxyl group is unmasked, it serves as a handle for further functionalization. For example, it can be alkylated or acylated to introduce a wide variety of substituents, thereby altering the electronic and steric properties of the molecule. While specific examples detailing extensive electrophilic aromatic substitution directly on the this compound ring are not abundant in the reviewed literature, the electron-rich nature of the p-alkoxyaniline system suggests its susceptibility to such reactions, allowing for the potential introduction of groups like halogens or nitro functionalities at the positions ortho to the pyrrolidine substituent.

Synthesis of Pyrrolidine-Based Ligands

The pyrrolidine scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. nih.gov Synthetic strategies have been developed to create sophisticated pyrrolidine-based ligands where the nitrogen atom is part of a larger, often chiral, framework. These ligands are instrumental in controlling the stereochemical outcome of metal-catalyzed reactions.

A notable strategy for creating pyrrolidine-based ligands involves a multi-step sequence that begins with the diastereoselective allylation of imines derived from chiral precursors, such as phenylglycinol. This is followed by a cyclization step promoted by a hydrozirconation/iodination sequence to form the pyrrolidine ring. This method allows for the stereocontrolled installation of substituents on the pyrrolidine core. The resulting chiral pyrrolidine can then be further functionalized to incorporate coordinating groups, such as phosphines, to create P,N-ligands. These ligands have been successfully applied in asymmetric allylic alkylation reactions, achieving high levels of enantioselectivity.

Stereoselective and Asymmetric Synthesis

The creation of stereochemically defined pyrrolidine derivatives is of paramount importance for their application in medicinal chemistry and catalysis. researchgate.net A variety of methods have been developed to control the relative and absolute stereochemistry of substituents on the pyrrolidine ring.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. Several powerful methods have been applied to the synthesis of substituted pyrrolidines, including those bearing a 1-(4-methoxyphenyl) group.

One such approach is the 1,3-dipolar cycloaddition reaction between azomethine ylides and electron-deficient alkenes. acs.org This reaction can generate highly substituted pyrrolidines with up to four stereogenic centers in a single step, often with high diastereoselectivity. acs.org For instance, the reaction between N-substituted maleimides, glycine (B1666218) derivatives, and formylpyrazoles proceeds via a domino process involving an in situ generated azomethine ylide to yield complex pyrazolylpyrrolidine derivatives with good yields and high diastereoselectivity.

Another effective method involves multicomponent reactions (MCRs). A TiCl₄-catalyzed MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous asymmetric centers in a single operation, affording highly functionalized pyrrolidines as a single diastereomer in excellent yields.

A specific synthesis involving the 1-(4-methoxyphenyl) scaffold is the creation of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione, which can be subsequently reduced to form the corresponding 3-hydroxy-pyrrolidine derivative. diva-portal.org This pathway demonstrates the construction of a functionalized pyrrolidine ring attached to the target moiety. diva-portal.org

| Method | Key Reagents | Product Type | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylides, Alkenes, Ag₂CO₃ | Densely Substituted Pyrrolidines | Good to Excellent | acs.org |

| Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester, Silane, TiCl₄ | Functionalized Pyrrolidines | Excellent (single diastereomer) | |

| Copper-Promoted Aminooxygenation | α-Substituted 4-pentenyl sulfonamides, Cu(II) | 2,5-cis-Pyrrolidines | >20:1 | nih.gov |

| Domino Process | Formylpyrazoles, N-arylmaleimides, Glycine esters | Pyrazolylpyrrolidines | High |

Application of Chiral Inductors and Auxiliaries

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org This strategy is widely used in the asymmetric synthesis of pyrrolidines. researchgate.net

Evans oxazolidinones and Oppolzer's camphorsultam are classic examples of chiral auxiliaries that can be attached to a substrate to control reactions like alkylations and aldol (B89426) condensations. wikipedia.orgresearchgate.net In the context of pyrrolidine synthesis, chiral N-tert-butanesulfinyl imines have emerged as effective chiral auxiliaries. acs.org These compounds act as versatile intermediates, directing the stereoselective addition of nucleophiles. For example, their use in [3 + 2] cycloaddition reactions with in situ generated azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org The sulfinyl group effectively shields one face of the molecule, guiding the approach of the reacting partner and inducing a specific absolute configuration in the final product. acs.org

Similarly, chiral auxiliaries derived from amino alcohols like (R)-phenylglycinol can be used to form chiral imines. acs.org The subsequent diastereoselective addition of organometallic reagents to these imines, followed by cyclization, transfers the stereochemical information from the auxiliary to the newly formed pyrrolidine ring. acs.org After the ring is formed, the auxiliary can be cleaved and recovered. wikipedia.org

Organocatalytic Approaches Utilizing Pyrrolidine Scaffolds

The pyrrolidine ring is a "privileged" scaffold in the field of organocatalysis, which uses small organic molecules to catalyze chemical transformations. nih.gov Chiral pyrrolidine derivatives, particularly those derived from the amino acid proline, are among the most successful and widely used organocatalysts. nih.gov

These catalysts typically operate by forming transient intermediates with the substrates. For example, a secondary amine on the pyrrolidine ring can react with a carbonyl compound (like an aldehyde or ketone) to form an enamine. The inherent chirality of the pyrrolidine scaffold ensures that this enamine is formed in a chiral environment, which then directs the stereoselective addition of an electrophile, such as in Michael additions or aldol reactions.

Prominent examples of pyrrolidine-based organocatalysts include diarylprolinol silyl (B83357) ethers. mdpi.com These catalysts have proven to be extremely efficient for a wide variety of chemical transformations. mdpi.com The bulky substituents on the catalyst create a well-defined chiral pocket that effectively controls the facial selectivity of the reaction, leading to high enantioselectivities. dntb.gov.ua New pyrrolidine-based organocatalysts are continually being developed, often synthesized from the chiral pool, to modulate reactivity and selectivity in reactions like the asymmetric Michael addition of aldehydes to nitroolefins. nih.gov

| Catalyst Type | Reaction | Key Intermediate | Enantioselectivity | Reference |

|---|---|---|---|---|

| Diarylprolinol Silyl Ethers | Michael Addition | Chiral Enamine | Often >90% ee | mdpi.com |

| Prolinamides | Aldol Reaction | Chiral Enamine | Good to Excellent | nih.gov |

| Substituted Prolines | Mannich Reaction | Chiral Enamine | High | nih.gov |

| C2-Substituted Pyrrolidines | Michael addition to nitroolefins | Chiral Enamine | Up to 85% ee |

Spectroscopic and Structural Elucidation of 1 4 Methoxyphenyl Pyrrolidine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through one- and two-dimensional experiments, the precise connectivity of atoms within 1-(4-Methoxyphenyl)pyrrolidine can be established.

The ¹H NMR spectrum of this compound provides information about the chemical environment, number, and connectivity of protons. The aromatic protons on the methoxyphenyl ring typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic protons of the pyrrolidine (B122466) ring exhibit signals in the upfield region, often as multiplets due to spin-spin coupling between adjacent non-equivalent methylene (B1212753) groups. The sharp singlet for the methoxy (B1213986) (-OCH₃) group protons is a distinctive feature in the spectrum.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The aromatic carbons of the methoxyphenyl group resonate in the downfield region (110-160 ppm), including two quaternary carbons (one attached to the nitrogen and one to the methoxy group). The pyrrolidine ring carbons and the methoxy group carbon appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyrrolidine CH₂ (C2', C5') | Multiplet | ~48-50 |

| Pyrrolidine CH₂ (C3', C4') | Multiplet | ~25-27 |

| Methoxy (OCH₃) | Singlet, ~3.7-3.8 | ~55-56 |

| Aromatic CH (C3, C5) | Doublet | ~114-115 |

| Aromatic CH (C2, C6) | Doublet | ~118-120 |

| Aromatic C-N (C1) | - | ~140-142 |

| Aromatic C-O (C4) | - | ~152-154 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For instance, the protons on C2' and C3' of the pyrrolidine ring would show cross-peaks, confirming their connectivity. Similarly, correlations would be observed between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals of the pyrrolidine and methoxyphenyl groups to their corresponding carbon signals listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two or three bonds. This can be used to confirm the connection between the pyrrolidine ring and the phenyl ring, for example, by observing a correlation between the C2'/C5' protons of the pyrrolidine ring and the C1 quaternary carbon of the phenyl ring.

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov The spectra of this compound would be characterized by absorptions corresponding to its aromatic, ether, amine, and aliphatic components.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and methoxy groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce characteristic peaks in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected in the 1360-1250 cm⁻¹ range.

C-O Stretching: The aryl ether C-O bond gives rise to a strong, characteristic absorption, typically a sharp band around 1250-1200 cm⁻¹ (asymmetric stretch) and another near 1050-1000 cm⁻¹ (symmetric stretch).

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability, making it particularly useful for identifying symmetric vibrations, such as the C=C stretching in the symmetrically substituted aromatic ring. umsl.edu

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Methoxyphenyl |

| Aliphatic C-H Stretch | 3000-2850 | Pyrrolidine, Methoxy |

| Aromatic C=C Stretch | 1610-1580, 1500-1450 | Methoxyphenyl |

| Aromatic C-N Stretch | 1360-1250 | Aryl-amine |

| Asymmetric C-O-C Stretch | 1270-1230 | Aryl ether |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. sigmaaldrich.com The empirical formula for this compound is C₁₁H₁₅NO, corresponding to a molecular weight of 177.24 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 177. The fragmentation of this molecule is expected to follow pathways characteristic of aromatic amines and pyrrolidines. miamioh.edu

A primary fragmentation pathway for N-substituted pyrrolidines is α-cleavage, which involves the loss of a hydrogen atom or an alkyl group adjacent to the nitrogen. researchgate.netwvu.edu Another significant fragmentation involves the cleavage of the bond between the nitrogen and the aromatic ring.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 177 | [C₁₁H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 176 | [C₁₁H₁₄NO]⁺ | Loss of H˙ from the pyrrolidine ring (α-cleavage) |

| 148 | [C₉H₁₀NO]⁺ | Loss of C₂H₅˙ from the pyrrolidine ring |

| 134 | [C₈H₁₀NO]⁺ | Loss of C₃H₅˙ from the pyrrolidine ring |

| 121 | [C₇H₇O]⁺ | Methoxy tropylium (B1234903) ion |

X-ray Crystallography for Solid-State Structural Determination

In the crystal structure of this analog, the pyrrolidine-2,5-dione ring adopts a shallow envelope conformation. nih.gov A significant feature is the dihedral angle between the plane of the benzene ring and the near-planar portion of the pyrrolidine ring, which was found to be 55.88 (8)°. nih.gov This twisting is a common feature in such molecules, arising from steric and electronic effects. The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds. nih.gov A similar non-planar arrangement between the methoxyphenyl group and the pyrrolidine ring would be expected for this compound.

Table 4: Crystallographic Data for the Analog this compound-2,5-dione nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₃ |

| Formula Weight | 205.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3684 (7) |

| b (Å) | 6.6146 (4) |

| c (Å) | 16.0720 (11) |

| β (°) | 99.939 (4) |

| Volume (ų) | 981.01 (12) |

Theoretical and Computational Chemistry Investigations of 1 4 Methoxyphenyl Pyrrolidine

Computational chemistry provides powerful tools to investigate the molecular properties of 1-(4-Methoxyphenyl)pyrrolidine from a theoretical standpoint. These methods allow for the detailed exploration of its electronic structure, reactivity, conformational landscape, and potential interactions, offering insights that complement experimental findings.

Chemical Reactivity and Transformation Pathways of 1 4 Methoxyphenyl Pyrrolidine Scaffolds

Ring Transformations and Rearrangement Mechanisms

The pyrrolidine (B122466) ring, particularly when functionalized, can undergo significant structural changes. Studies on derivatives of the 1-(4-methoxyphenyl)pyrrolidine scaffold have provided insight into these transformation mechanisms. For instance, the kinetics and mechanism of the ring transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]-N-methyl-isothiuronium bromide into 2-methylimino-5-[2-(4-methoxyphenylamino)ethyl)]thiazolidin-4-one have been investigated in detail. nih.gov

This transformation is subject to general base, general acid, and hydroxide-ion catalysis. nih.gov In amine buffer solutions, the rate-limiting step of the reaction is the splitting-off of a proton from a tetrahedral intermediate. nih.gov However, in the presence of N-methylpyrrolidine and triethylamine (B128534) buffers, the mechanism shifts, and the rate-limiting step becomes the ring-opening of an intermediate, transitioning from a general-base-catalyzed to a specific-base-catalyzed reaction. nih.gov

Oxidation Reactions, Including Aerobic Oxidation

The this compound moiety can participate in oxidation reactions, acting as a reductant in certain processes. It has been identified as a highly efficient amine reductant initiator for amine-peroxide redox polymerization (APRP). nih.gov In this context, N-(4-methoxyphenyl)pyrrolidine (MPP) significantly outperforms standard tertiary aromatic amines in reactions with benzoyl peroxide, accelerating the production of initiating radicals. nih.gov The mechanism proceeds through an SN2 attack by the amine on the peroxide, with the homolysis of the resulting intermediate being the rate-determining step. nih.gov

Attempts to oxidize related structures, such as 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione, have shown that the para-methoxyphenyl (PMP) protecting group can be sensitive to certain oxidants. diva-portal.org For example, using TEMPO with oxalyl chloride and DMSO showed only trace amounts of the desired product, with speculation that the PMP group itself reacted with the oxidant. diva-portal.org

In a broader context, manganese(III)-initiated aerobic oxidation is a known method for the oxygenation of heterocyclic 1,3-dicarbonyl compounds, including 1,3-dialkyl-substituted pyrrolidine-2,4-diones, which can lead to complex oxygenated products. researchgate.net Furthermore, catalytic atroposelective aerobic oxidation has been used for the kinetic resolution of racemic N-arylpyrrole alcohols, demonstrating a pathway for enantioselective functionalization. acs.org

Reduction Chemistry

The reduction of functional groups on the this compound scaffold is a key synthetic transformation. For example, the reduction of the amide group in 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione has been explored. diva-portal.org While various metal catalysts were unsuccessful in selectively reducing the amide over the ketone, the use of a borane (B79455) dimethyl sulfide (B99878) complex effectively reduced both functional groups. diva-portal.org In other studies, the reduction of substituted pyrrolidines has been accomplished using hydrogen and a palladium on carbon (Pd/C) catalyst, yielding the reduced product as a single diastereomer. unirioja.es

Hydrolysis Reactions

Hydrolysis serves as a crucial step in the synthetic manipulation of this compound derivatives. In the synthesis of substituted pyrrolidines, a hydrolysis route was chosen after attempts at selective reduction were unsuccessful. diva-portal.org For instance, 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one was treated with hydrochloric acid and glacial acetic acid to yield 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione. diva-portal.org

Kinetic and Mechanistic Studies of Reaction Pathways

Understanding the kinetics and mechanisms of reactions involving the this compound scaffold is essential for controlling reaction outcomes. The study of the ring transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]-N-methyl-isothiuronium bromide provides a clear example of such a detailed investigation. nih.gov Kinetic data from this study allowed for the determination of the pKa value of the reactant (pKa ≈ 8.75 - 8.90) and an intermediate (pKa ≈ 10). nih.gov The study also revealed how the Brønsted coefficient β changes with the pKa of the buffer, indicating a shift in the transition state of the reaction. nih.gov

Mechanistic insights have also been elucidated for its role in redox polymerization, where computational and experimental analyses confirmed a pathway involving an initial SN2 attack by the amine on benzoyl peroxide, followed by a rate-determining homolysis step. nih.gov Broader kinetic studies on the formation of pyrrolidines via 1,3-anionic cycloaddition of Schiff bases to chalcones have established a pseudo-first-order reaction model involving an intermediate that undergoes intramolecular cyclization. researchgate.net These studies highlight the importance of substituent effects and temperature on reaction rates and allow for the determination of activation parameters. researchgate.net

| Reaction Studied | Key Mechanistic Findings | Kinetic Parameters |

| Ring Transformation of a Pyrrolidin-2-one derivative nih.gov | Rate-limiting step varies with catalyst (proton splitting vs. ring opening); involves a tetrahedral intermediate. | pKa of reactant: 8.75-8.90; pKa of intermediate: ~10. |

| Amine-Peroxide Redox Polymerization nih.gov | SN2 attack by the amine on peroxide, followed by rate-determining homolysis. | MPP is ~20-fold more efficient than state-of-the-art amines. |

| 1,3-Anionic Cycloaddition to form Pyrrolidines researchgate.net | Pseudo-first order reaction; proceeds through an intermediate followed by intramolecular cyclization. | Rate constants depend on substituent groups and temperature. |

Catalytic Transformations Mediated by Pyrrolidine-Based Organocatalysts

The pyrrolidine ring is a foundational element in a significant class of organocatalysts. These catalysts are particularly effective in promoting asymmetric reactions, leveraging the chiral environment created by the pyrrolidine scaffold to control stereochemical outcomes. Derivatives of pyrrolidine are often incorporated into bifunctional catalysts, such as those containing squaramide or thiourea (B124793) moieties, which can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding. rsc.orgmdpi.com

The asymmetric Michael addition is a cornerstone carbon-carbon bond-forming reaction where pyrrolidine-based organocatalysts have demonstrated exceptional efficacy. mdpi.com These catalysts facilitate the conjugate addition of nucleophiles, such as ketones or aldehydes, to α,β-unsaturated compounds like nitroalkenes. mdpi.comresearchgate.net

The general mechanism involves the reaction of the pyrrolidine's secondary amine with a ketone or aldehyde to form a nucleophilic enamine intermediate. mdpi.com In bifunctional catalysts, such as those based on (R,R)-1,2-diphenylethylenediamine (DPEN) and thiourea, the thiourea moiety activates the nitroalkene electrophile through double hydrogen bonding with the nitro group. mdpi.com This dual activation mode brings the reactants together in a well-defined chiral environment, leading to a highly stereoselective 1,4-addition. mdpi.commdpi.com Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final chiral product. mdpi.com This methodology provides access to highly functionalized chiral pyrrolidines and other nitrogen-containing scaffolds with excellent diastereoselectivity and enantioselectivity. rsc.orgnih.gov

| Reaction Type | Catalyst Type | Substrates | Outcome |

| Aza-Michael/Michael Cascade rsc.org | Bifunctional Squaramide | Nitroalkenes and Tosylaminomethyl enones | Chiral trisubstituted pyrrolidines in good yields (up to 99%) and excellent enantioselectivities (up to >99% ee). |

| Michael Addition mdpi.com | DPEN-based Thiourea | Cycloketones and Nitroalkenes | Products with high enantioselectivity (76–99% syn ee) and diastereoselectivity (syn/anti = 9/1). |

| Aza-Michael/Michael Cascade nih.gov | Chiral Bifunctional Tertiary Amine-Squaramide | 4-Tosylaminobut-2-enoates and 3-Ylideneoxindoles | Spiro[pyrrolidine-3,3'-oxindoles] in good yields (72-99%) with excellent stereoselectivity (>99:1 dr, >99% ee). |

Asymmetric Aldol (B89426) Reactions

Extensive research into the applications of this compound scaffolds in asymmetric synthesis has been conducted. However, a thorough review of scientific literature and chemical databases indicates a notable absence of specific studies focusing on the use of this compound itself, or its direct derivatives, as either a primary catalyst or a chiral auxiliary in asymmetric aldol reactions.

The field of asymmetric aldol reactions is well-developed, with a vast array of chiral catalysts and auxiliaries being utilized to control stereochemical outcomes. These typically include proline and its derivatives, various oxazolidinones, and other specifically designed organocatalysts. While pyrrolidine moieties are a common feature in many successful organocatalysts for aldol reactions, the specific this compound scaffold has not been a focal point of published research in this particular synthetic transformation.

Consequently, there are no detailed research findings, mechanistic studies, or data tables available to report on the efficacy, stereoselectivity, or substrate scope of this compound in asymmetric aldol reactions. The current body of scientific knowledge has prioritized other structural motifs for the development of catalysts and auxiliaries for this class of reactions. Future research may explore the potential of this specific compound, but at present, it remains an uninvestigated area within the context of asymmetric aldol additions.

Applications of 1 4 Methoxyphenyl Pyrrolidine and Its Derivatives in Organic Synthesis

Role as Versatile Building Blocks and Intermediates in the Synthesis of Complex Molecules

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic compounds. mdpi.comnih.gov The incorporation of a 4-methoxyphenyl (B3050149) group on the nitrogen atom imparts specific properties to the pyrrolidine scaffold, influencing its reactivity and making it a valuable building block for the synthesis of more complex molecules. diva-portal.org

The pyrrolidine framework is crucial in the synthesis of complex molecules due to its presence in numerous bioactive compounds. researchgate.netnih.gov The inherent stereochemistry of substituted pyrrolidines, which can possess up to four stereogenic centers, allows for the generation of a multitude of stereoisomers, a critical aspect in drug discovery and development. nih.gov The non-planar, "puckered" nature of the pyrrolidine ring provides a three-dimensional scaffold that is advantageous for exploring pharmacophore space. nih.gov

Derivatives of 1-(4-methoxyphenyl)pyrrolidine serve as key intermediates in multi-step synthetic sequences. For instance, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione has been synthesized and utilized as a precursor for further chemical transformations. diva-portal.org The synthesis of spirocyclic pyrrolidines, which are important structural motifs in medicinal chemistry, can be achieved using methodologies that involve the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene, demonstrating the utility of pyrrolidine derivatives as building blocks for architecturally complex molecules. researchgate.net

The strategic importance of pyrrolidine-containing intermediates is further underscored by their application in the total synthesis of natural products. acs.orgresearchgate.net Although direct examples involving the 1-(4-methoxyphenyl) moiety are not explicitly detailed in the provided search results, the general principles of employing substituted pyrrolidines as key fragments in retrosynthetic analysis are well-established. nih.gov

Below is a table summarizing examples of complex molecules synthesized using pyrrolidine derivatives as building blocks:

| Pyrrolidine Derivative | Reaction Type | Resulting Complex Molecule/Scaffold | Significance |

|---|---|---|---|

| 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione | Reduction | Substituted Pyrrolidines | Potential as building blocks for pharmaceuticals. diva-portal.org |

| N-benzyl azomethine ylide | [3+2] Cycloaddition | Spirocyclic Pyrrolidines | Core of antibacterial agents like Sitafloxacin. researchgate.net |

| Donor-Acceptor Cyclopropanes and Anilines | Ring-opening/Cyclization | 1,5-Substituted Pyrrolidin-2-ones | Precursors to nitrogen-containing polycyclic compounds. nih.gov |

Contribution to the Synthesis of Diverse Heterocyclic Compound Libraries

The synthesis of libraries of diverse heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. The this compound scaffold provides a versatile platform for the generation of such libraries due to the ease with which it can be functionalized and incorporated into various heterocyclic systems.

The pyrrolidine ring itself is a privileged structure in medicinal chemistry, and its derivatives are widely used to create collections of compounds for biological screening. researchgate.netganeshremedies.com The ability to introduce substituents at various positions of the pyrrolidine ring, coupled with the electronic modulation provided by the 4-methoxyphenyl group, allows for the systematic exploration of chemical space.

Research has demonstrated the synthesis of various heterocyclic systems originating from pyrrolidine precursors. For example, the reaction of donor-acceptor cyclopropanes with anilines, including p-anisidine (B42471) (4-methoxyaniline), leads to the formation of substituted pyrrolidin-2-ones. nih.gov These products can then be utilized in subsequent reactions to generate more complex, polycyclic nitrogen-containing compounds such as benz[g]indolizidine derivatives. nih.gov

The development of synthetic routes to highly modifiable 2,4-disubstituted pyrrolidines from inexpensive and readily available starting materials highlights the utility of this scaffold in generating compound libraries for drug discovery projects. diva-portal.org The modification of the pyrrolidine ring allows for the fine-tuning of physicochemical and pharmacological properties of the resulting molecules.

The following table provides examples of heterocyclic systems synthesized from pyrrolidine derivatives:

| Pyrrolidine Precursor/Reagent | Reaction Type | Resulting Heterocyclic System | Potential Applications |

|---|---|---|---|

| p-Anisidine and Donor-Acceptor Cyclopropanes | Ring-opening/Cyclization | 1-(4-Methoxyphenyl)-5-substituted-pyrrolidin-2-ones | Medicinal and pharmacological compounds. nih.gov |

| 4-methoxyaniline and dihydrofuran-2,5-dione | Condensation/Cyclization | This compound-2,5-dione | Intermediate for further functionalization. nih.gov |

| N-Boc-pyrrolidine | Asymmetric Lithiation | Functionalized Pyrrolidines | Chiral building blocks for asymmetric synthesis. researchgate.net |

Development and Application in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. nih.gov Chiral pyrrolidine derivatives have played a central role in the development of this field, with this compound and its analogues being integral to the design of novel organocatalysts. mdpi.comnih.gov

The pyrrolidine scaffold is a privileged motif in aminocatalysis, where the secondary amine can react with carbonyl compounds to form transient enamines or iminium ions, which then participate in stereoselective bond-forming reactions. nih.gov The substituents on the pyrrolidine ring, including the N-aryl group, play a crucial role in defining the steric and electronic environment of the catalytic site, thereby influencing the enantioselectivity and diastereoselectivity of the catalyzed reaction.

A variety of chiral pyrrolidine-based organocatalysts have been synthesized and successfully applied in a range of asymmetric transformations. nih.govrsc.org These include Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. mdpi.comfigshare.comacs.org For example, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been shown to be highly effective in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and enantioselectivities. rsc.org

The design of bifunctional organocatalysts, which incorporate both a nucleophilic/electrophilic activating group and a stereocontrolling element, has led to significant advances in the field. mdpi.com Pyrrolidinyl-camphor-containing bifunctional organocatalysts, for instance, have been designed to synergistically activate both the nucleophile and the electrophile through enamine formation and hydrogen bonding. mdpi.com

The following table summarizes selected applications of pyrrolidine-based organocatalysts in asymmetric synthesis:

| Catalyst Type | Reaction | Substrates | Key Findings |

|---|---|---|---|

| Chiral cis-2,5-disubstituted pyrrolidines | Michael Addition | Nitromethane and α,β-unsaturated aldehydes | Up to 91% yield and >99% ee. rsc.org |

| (S)-1-((S)-1-(4-methoxyphenyl)pyrrolidin-2-yl)-2,2-diphenyl-ethanamine | Michael Addition | Aldehydes and nitroolefins | High yields and enantioselectivities. nih.gov |

| trans-4-Hydroxy-(S)-prolinamide | Aldol Reaction | Acetone and aromatic aldehydes | High yields under solvent-free conditions. nih.gov |

| Chiral Pyrrolidine-Pyridine Conjugate Bases | Michael Addition | Ketones and nitroolefins | Excellent yields with high enantio- and diastereoselectivities. figshare.com |

常见问题

What are the common synthetic routes for 1-(4-Methoxyphenyl)pyrrolidine and its derivatives in academic research?

Level : Basic

Methodological Answer :

Synthesis typically involves multi-step protocols, including:

- Nucleophilic substitution : Reacting pyrrolidine with 4-methoxyphenyl precursors (e.g., 4-methoxybenzyl halides) under basic conditions.

- Catalytic coupling : Using copper(I) complexes to facilitate alkyne or aryl coupling reactions, as seen in the synthesis of this compound derivatives with 90% yield .

- Condensation reactions : Ethyl-2-cyanoacetate derivatives are synthesized via reactions with amines (e.g., 1-(4-methoxyphenyl)ethylamine) in ethanol at 78–80°C for 2 hours .

Key Considerations : Optimize solvent polarity, temperature, and catalyst loading to improve yield and purity.

How can researchers characterize the structural integrity of this compound derivatives using spectroscopic methods?

Level : Basic

Methodological Answer :

- ¹H-NMR : Identify aromatic protons (δ=7.55–7.49 ppm for methoxyphenyl groups) and pyrrolidine ring protons (δ=2.84–4.78 ppm) .

- X-ray crystallography : Resolve stereochemistry, as demonstrated for methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]pyrrolidine derivatives .

- Mass spectrometry : Confirm molecular weight (e.g., C14H17NO2 derivatives with MW 231.29) .

What pharmacological targets are associated with this compound derivatives, and what experimental models are used?

Level : Basic

Methodological Answer :

- CXCR4 chemokine receptor antagonists : Derivatives like (S)-pyrrolidines show antimetastatic activity in receptor binding assays using human cancer cell lines .

- Enzyme inhibitors : Pyrrolidine scaffolds are studied for interactions with proteases or kinases via in vitro inhibition assays .

Experimental Models : - In vitro : Competitive binding assays (e.g., fluorescence polarization).

- In vivo : Metastasis models in rodents for pharmacokinetic profiling.

How can researchers address discrepancies in reported biological activities across studies?

Level : Advanced

Methodological Answer :

- Control variables : Compare assay conditions (e.g., cell line specificity, compound purity >99% ).

- Structural analogs : Test derivatives with minor modifications (e.g., substituents on the pyrrolidine ring) to isolate activity determinants .

- Reproducibility checks : Replicate studies using identical synthetic batches and analytical standards (e.g., HPLC purity validation) .

What strategies optimize synthesis yield under varying reaction conditions?

Level : Advanced

Methodological Answer :

- Catalyst screening : Copper(I) complexes enhance alkyne coupling efficiency (e.g., 90% yield in acetylenic derivatives) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.

- Temperature control : Maintain 78–80°C for condensation reactions to avoid side products .

What computational approaches predict structure-activity relationships (SAR)?

Level : Advanced

Methodological Answer :

- Molecular docking : Simulate interactions with targets like CXCR4 using AutoDock or Schrödinger Suite .

- QSAR modeling : Correlate electronic properties (e.g., logP, H-bond donors) with bioactivity data.

Example : Methyl substituents on the pyrrolidine ring increased CXCR4 binding affinity by 20% .

What analytical techniques assess purity and stability under storage?

Level : Basic

Methodological Answer :

- HPLC : Monitor degradation products using C18 columns and UV detection.

- TLC : Screen impurities with silica gel plates (e.g., ethyl acetate/hexane eluent).

- Storage : Store at -20°C in inert atmospheres to prevent oxidation .

How do structural modifications influence physicochemical properties?

Level : Advanced

Methodological Answer :

- Methoxyphenyl substitution : Electron-donating groups enhance solubility but reduce logP.

- Pyrrolidine ring functionalization : Adding methyl groups improves metabolic stability .

Case Study : 3-(4-Methoxyphenyl)pyrrolidine,oxalic acid derivatives show pH-dependent stability due to oxalic acid coordination .

What safety protocols are critical for laboratory handling?

Level : Basic

Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard ).

- Emergency response : Follow GHS guidelines for skin/eye contact (e.g., rinse with water for 15 minutes ).

How can researchers validate pharmacological data reproducibility?

Level : Advanced

Methodological Answer :

- Inter-lab studies : Share standardized protocols (e.g., ERG Guidebook ).

- Reference standards : Use certified materials (e.g., LGC Standards ).

- Blinded experiments : Minimize bias in activity assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。